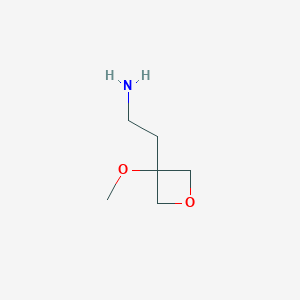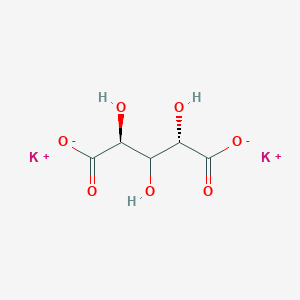
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate is a chemical compound with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S,4S)-2,3,4-trihydroxypentanedioate can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The reaction conditions typically include the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Aplicaciones Científicas De Investigación
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the creation of complex molecules with specific stereochemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Potassium (2S,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. Detailed studies on its molecular interactions and effects on cellular functions are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Potassium (2S,4S)-2,3,4-trihydroxypentanedioate include other stereoisomers and derivatives with different functional groups. Examples include (2R,4R)-2,3,4-trihydroxypentanedioate and (2S,4R)-2,3,4-trihydroxypentanedioate.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring precise molecular configurations .
Propiedades
Fórmula molecular |
C5H6K2O7 |
|---|---|
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
dipotassium;(2S,4S)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-;;/m0../s1 |
Clave InChI |
WNTXLGRNHLBLIA-BQIXHFABSA-L |
SMILES isomérico |
[C@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[K+].[K+] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)

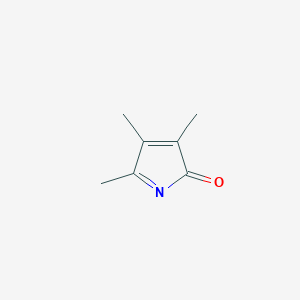
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
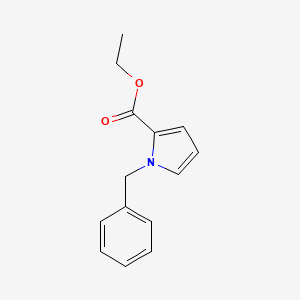
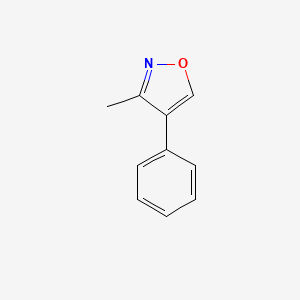
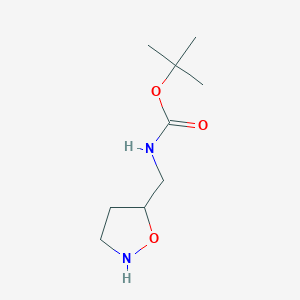


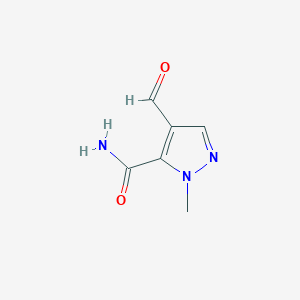

![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
